Boc-Oxyma

Catalog No.
S896267
CAS No.
1426821-11-5
M.F
C10H14N2O5
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Oxyma

CAS Number

1426821-11-5

Product Name

Boc-Oxyma

IUPAC Name

ethyl (2E)-2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+

InChI Key

GTIPXWMOYWXFBG-KPKJPENVSA-N

SMILES

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N

Canonical SMILES

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N

Isomeric SMILES

CCOC(=O)/C(=N/OC(=O)OC(C)(C)C)/C#N

Boc-Oxyma, or Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, is an advanced oxime-based reagent primarily used in peptide synthesis and other amidation reactions.[1][2] It serves a dual role, acting as both an amino-protecting agent similar to Boc-anhydride and as a coupling additive with activity comparable to OxymaPure.[2][3] This dual functionality, combined with its classification as a non-explosive alternative to traditional benzotriazole-based additives like HOBt, positions Boc-Oxyma as a key component in modern, safety-conscious, and efficiency-driven synthesis workflows.[4][5][6] Its byproducts are of low toxicity, and the core Oxyma structure can often be recovered and reused, aligning with green chemistry principles.[3][7]

Direct substitution of Boc-Oxyma with seemingly similar reagents like HOBt (1-Hydroxybenzotriazole) or even its parent compound, OxymaPure, is inadvisable and overlooks critical procurement factors related to safety, handling, and reaction mechanism. HOBt, a historical benchmark, is now reclassified as a desensitized explosive, creating significant shipping, storage, and handling costs and risks that are absent with oxime-based reagents.[5][6][8] While OxymaPure shares the safer oxime core, Boc-Oxyma is distinct in its mechanism; it acts as a standalone coupling reagent that does not require a separate carbodiimide activator like DIC for many applications, simplifying reaction setup and stoichiometry.[1][7] This mechanistic difference means that protocols, solvent choices, and purification strategies are not directly transferable, making simple substitution a risk to process integrity, yield, and reproducibility.

Superior Racemization Suppression Compared to HOBt and HOAt Benchmarks

In a comparative study of additives for the notoriously racemization-prone coupling of Z-Phg-OH to H-Pro-NH2, the parent compound Oxyma demonstrated significantly lower epimerization than standard benzotriazole additives. When using DIC as the activator, Oxyma resulted in only 1.1% of the D,L-diastereomer, whereas HOAt and HOBt produced 3.3% and 9.3% respectively.[3] In a separate fragment coupling study (Z-Phe-Val-OH to H-Pro-NH2), Oxyma again outperformed HOBt, yielding only 3.8% epimerization compared to 8.9% for HOBt.[3] Boc-Oxyma functions via the same active ester intermediate, inheriting this capacity for maintaining high chiral integrity.[1]

Evidence DimensionRacemization (D,L-diastereomer formation)
Target Compound Data1.1% (for core Oxyma structure)
Comparator Or BaselineHOBt: 9.3%; HOAt: 3.3%
Quantified Difference8.5x less racemization vs. HOBt; 3x less vs. HOAt
ConditionsSolution-phase coupling of Z-Phg-OH and H-Pro-NH2 using DIPCDI (DIC) activator.

For synthesizing peptides intended for therapeutic or biological use, minimizing chiral impurities is critical for efficacy and safety, making this a key performance differentiator.

Enhanced Thermal Safety Profile Over Benzotriazole-Based Reagents

Differential Scanning Calorimetry (DSC) analysis reveals a significantly safer thermal profile for the core Oxyma structure compared to HOBt and HOAt. The total exothermic decomposition energy for Oxyma was measured at 125 kJ/mol.[3] In stark contrast, HOBt hydrate and HOAt released nearly double the energy, at 234 kJ/mol and 226 kJ/mol, respectively.[3] Furthermore, the decomposition profile for Oxyma was slow and constant, unlike the rapid decomposition observed for the benzotriazole derivatives, which is characteristic of explosive behavior.[1][3]

Evidence DimensionExothermic Decomposition Energy (DSC)
Target Compound Data125 kJ/mol (for core Oxyma structure)
Comparator Or BaselineHOBt hydrate: 234 kJ/mol; HOAt: 226 kJ/mol
Quantified Difference46.6% lower energy release vs. HOBt; 44.7% lower vs. HOAt
ConditionsDifferential Scanning Calorimetry (DSC) analysis to assess thermal stability and decomposition energy.

This quantifiable safety margin reduces risks in storage, handling, and scale-up, lowering indirect costs associated with specialized safety protocols required for potentially explosive reagents.

Streamlined Processability: Standalone Reagent for High-Yield Amidation

Boc-Oxyma is designed to function as an efficient, standalone coupling reagent, obviating the need for a separate carbodiimide activator in many cases. In a series of amidation reactions using equimolar amounts of carboxylic acids and amines, Boc-Oxyma consistently provided high isolated yields, typically ranging from 85% to 96%.[3] For instance, the coupling of Boc-Phe-OH with H-Gly-OEt yielded 94% of the desired dipeptide, and the reaction between 4-nitrobenzoic acid and benzylamine yielded 96% product.[3] This contrasts with traditional methods requiring additives like HOBt or OxymaPure, which are not standalone reagents and must be paired with an activator like DIC or EDC.

Evidence DimensionIsolated Yield (Standalone Reagent)
Target Compound Data85-96% across various substrates
Comparator Or BaselineTraditional Additives (e.g., HOBt, OxymaPure): Require co-reagent (e.g., DIC) for activation.
Quantified DifferenceN/A (Qualitative process simplification)
Conditions1:1:1 molar ratio of carboxylic acid, amine, and Boc-Oxyma in various solvents (e.g., EtOAc, DCM) at room temperature.

Simplifying the reaction by using a single coupling reagent reduces material procurement complexity, minimizes dosing errors, and streamlines the overall process, which is a significant advantage in both lab-scale and manufacturing workflows.

Scale-Up and Process Chemistry Workflows Requiring Enhanced Safety

For industrial or kilogram-scale synthesis, avoiding reagents with explosive properties is a primary process safety consideration. The demonstrably lower and slower energy release of the Oxyma core compared to HOBt or HOAt makes Boc-Oxyma a preferred choice for environments where operational safety and regulatory compliance are paramount.[3] Its use eliminates the significant logistical and safety protocol overhead associated with procuring and handling Class 1 explosives.

Synthesis of High-Purity, Racemization-Sensitive Peptides

When the final product's biological activity is highly dependent on its stereochemical purity, such as in the synthesis of peptide APIs or complex fragments, suppressing racemization is critical. The underlying Oxyma chemistry is proven to be superior to HOBt and even HOAt in minimizing epimerization during challenging couplings.[1] Procuring Boc-Oxyma for these syntheses directly translates to higher purity crude product, simplifying downstream purification and improving overall yield of the correct diastereomer.

Streamlined Synthesis Protocols and Automated Platforms

In laboratory settings focused on efficiency, high-throughput synthesis, or automated platforms, Boc-Oxyma's ability to act as a standalone reagent simplifies workflows.[2] Reducing the number of required reagents minimizes the potential for error in reagent preparation and dispensing, reduces procurement complexity, and can lead to more robust and reproducible automated synthesis runs.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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